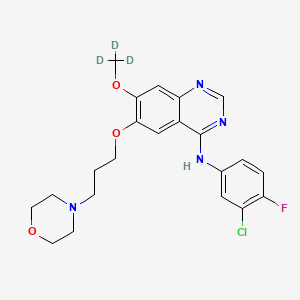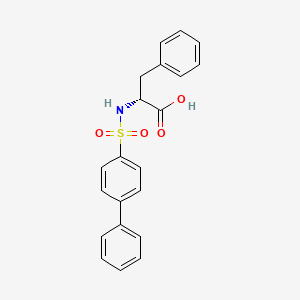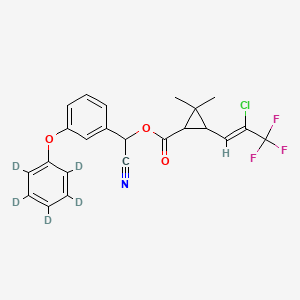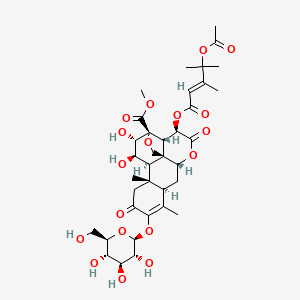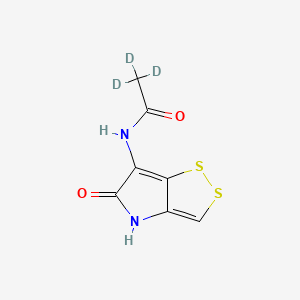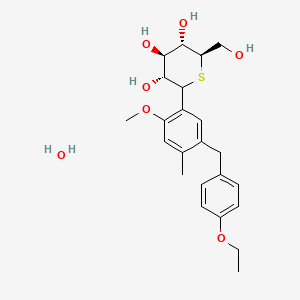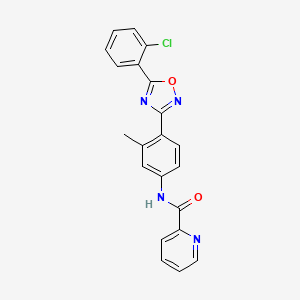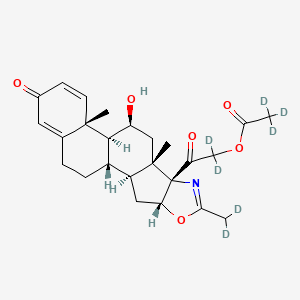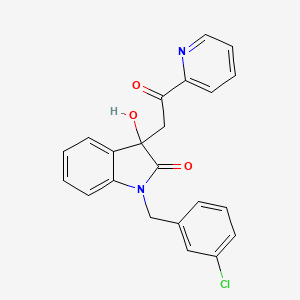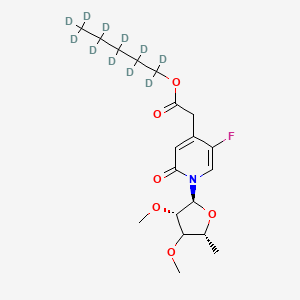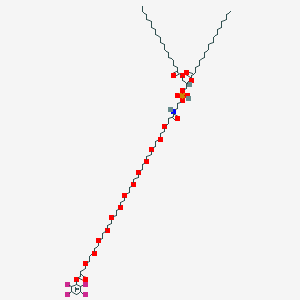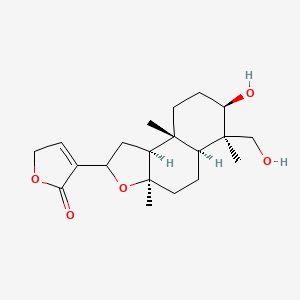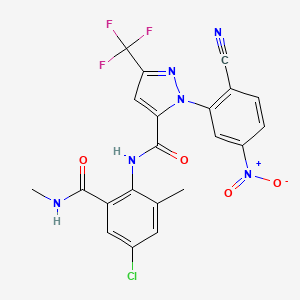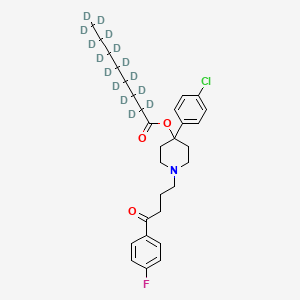
Haloperidol octanoate-d15
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Haloperidol octanoate-d15 is a deuterated form of haloperidol octanoate, a derivative of haloperidol. Haloperidol is a high-potency first-generation antipsychotic used to treat schizophrenia and other psychoses. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of haloperidol due to its stability and resistance to metabolic degradation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of haloperidol octanoate-d15 involves the esterification of haloperidol with octanoic acid-d15. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .
化学反应分析
Types of Reactions
Haloperidol octanoate-d15 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form haloperidol and other metabolites.
Reduction: Reduction reactions can convert this compound to its reduced form.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Haloperidol and its metabolites.
Reduction: Reduced this compound.
Substitution: Halogenated derivatives of this compound.
科学研究应用
Haloperidol octanoate-d15 is widely used in scientific research due to its stability and resistance to metabolic degradation. Its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of haloperidol.
Metabolic Pathway Analysis: Helps in identifying the metabolic pathways and intermediates of haloperidol.
Drug Development: Used in the development of new antipsychotic drugs with improved efficacy and reduced side effects.
Biological Research: Employed in studies related to the effects of haloperidol on various biological systems
作用机制
Haloperidol octanoate-d15 exerts its effects by antagonizing dopamine receptors, particularly the D2 receptors in the brain. This antagonism reduces the overactivity of dopamine, which is associated with psychotic symptoms. The compound also interacts with other neurotransmitter systems, including serotonin and norepinephrine, contributing to its antipsychotic effects .
相似化合物的比较
Similar Compounds
Haloperidol: The parent compound, used widely as an antipsychotic.
Haloperidol decanoate: A long-acting ester of haloperidol used for maintenance therapy in schizophrenia.
Fluphenazine: Another first-generation antipsychotic with similar pharmacological properties.
Uniqueness
Haloperidol octanoate-d15 is unique due to its deuterated nature, which provides increased stability and resistance to metabolic degradation. This makes it particularly valuable in pharmacokinetic and metabolic studies, as it allows for more accurate tracking and analysis of the compound’s behavior in biological systems .
属性
分子式 |
C29H37ClFNO3 |
|---|---|
分子量 |
517.1 g/mol |
IUPAC 名称 |
[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoate |
InChI |
InChI=1S/C29H37ClFNO3/c1-2-3-4-5-6-9-28(34)35-29(24-12-14-25(30)15-13-24)18-21-32(22-19-29)20-7-8-27(33)23-10-16-26(31)17-11-23/h10-17H,2-9,18-22H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,9D2 |
InChI 键 |
SWELMJJZDVTJRJ-NNQSSPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
规范 SMILES |
CCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;5-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B12420347.png)
